molecular formula C7H7BrN2O B13661893 1-(5-Bromo-2-methylpyrimidin-4-yl)ethanone

1-(5-Bromo-2-methylpyrimidin-4-yl)ethanone

Cat. No.: B13661893
M. Wt: 215.05 g/mol
InChI Key: JFOFQAGESWCKCW-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-methylpyrimidin-4-yl)ethanone is a chemical compound with the molecular formula C7H7BrN2O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-methylpyrimidin-4-yl)ethanone typically involves the bromination of 2-methylpyrimidine followed by acylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and acetic anhydride or acetyl chloride for the acylation step. The reactions are usually carried out under controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-methylpyrimidin-4-yl)ethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or other oxidized forms.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products Formed

Scientific Research Applications

1-(5-Bromo-2-methylpyrimidin-4-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-methylpyrimidin-4-yl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Bromo-4-methylpyridin-2-yl)ethanone
  • 1-(5-Bromo-2-methylpyrimidin-4-yl)ethanol
  • 1-(5-Bromo-2-methylpyrimidin-4-yl)acetic acid

Uniqueness

1-(5-Bromo-2-methylpyrimidin-4-yl)ethanone is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .

Properties

Molecular Formula

C7H7BrN2O

Molecular Weight

215.05 g/mol

IUPAC Name

1-(5-bromo-2-methylpyrimidin-4-yl)ethanone

InChI

InChI=1S/C7H7BrN2O/c1-4(11)7-6(8)3-9-5(2)10-7/h3H,1-2H3

InChI Key

JFOFQAGESWCKCW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)C(=O)C)Br

Origin of Product

United States

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